molecular formula C25H25N3O4S B11232223 N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11232223
M. Wt: 463.6 g/mol
InChI Key: CTVKTBWCAYVOCI-UHFFFAOYSA-N
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Description

N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the thiazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the butylcarbamoyl and carboxamide groups is achieved through nucleophilic substitution reactions, often using reagents like butyl isocyanate and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(butylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-6-methyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-3-4-15-26-25(30)19-10-5-7-11-21(19)27-24(29)17-13-14-22-20(16-17)18-9-6-8-12-23(18)33(31,32)28(22)2/h5-14,16H,3-4,15H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

CTVKTBWCAYVOCI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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